N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-ethyl-3-thiophenecarboxamide
Overview
Description
N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-ethyl-3-thiophenecarboxamide, also known as BTF, is a chemical compound that has been studied extensively for its potential applications in scientific research. BTF is a member of the thiophene class of compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-ethyl-3-thiophenecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes that are involved in cell growth and proliferation. This compound has been shown to have a selective effect on cancer cells, sparing healthy cells from its cytotoxic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-ethyl-3-thiophenecarboxamide in scientific research is its relatively low toxicity. This compound has been shown to have a high therapeutic index, meaning that it is effective at low concentrations and has a low risk of toxicity. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are a number of potential future directions for research on N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-ethyl-3-thiophenecarboxamide. One area of interest is in the development of new cancer therapies based on this compound and related compounds. Another area of interest is in the development of new neuroprotective agents for the treatment of neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for clinical use.
Scientific Research Applications
N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-ethyl-3-thiophenecarboxamide has been studied for its potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study.
Properties
IUPAC Name |
N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-ethylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF4NOS/c1-2-6-3-5(4-21-6)13(20)19-12-10(17)8(15)7(14)9(16)11(12)18/h3-4H,2H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUYEXXTIFHRNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=C(C(=C(C(=C2F)F)Br)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF4NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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